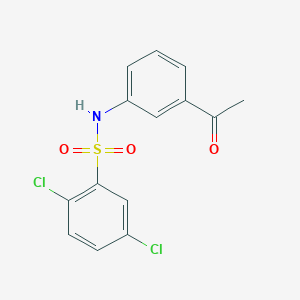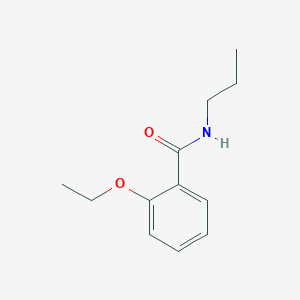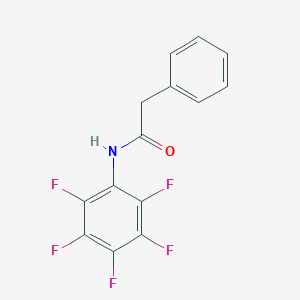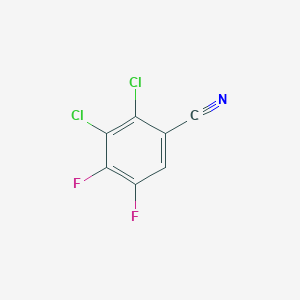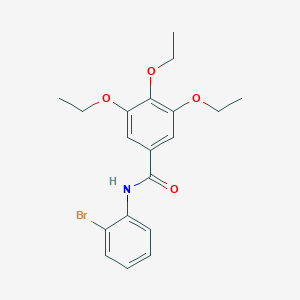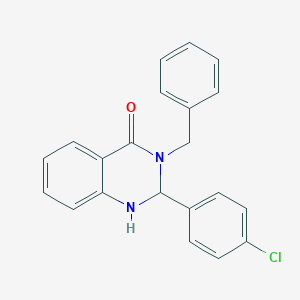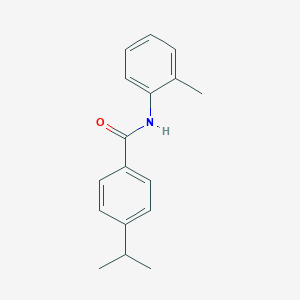
4-isopropyl-N-(2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropyl-N-(2-methylphenyl)benzamide, also known as IMB-5, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of benzamide derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-isopropyl-N-(2-methylphenyl)benzamide is not fully understood, but studies suggest that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. 4-isopropyl-N-(2-methylphenyl)benzamide may also inhibit the activity of Akt, a protein kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects
4-isopropyl-N-(2-methylphenyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 4-isopropyl-N-(2-methylphenyl)benzamide has been found to inhibit the activity of NF-κB and Akt, which are involved in cancer cell growth and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-isopropyl-N-(2-methylphenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under normal laboratory conditions. However, one limitation of 4-isopropyl-N-(2-methylphenyl)benzamide is that its mechanism of action is not fully understood, which may make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 4-isopropyl-N-(2-methylphenyl)benzamide. One area of interest is the development of 4-isopropyl-N-(2-methylphenyl)benzamide analogs with improved therapeutic properties. Another area of research is the investigation of the mechanism of action of 4-isopropyl-N-(2-methylphenyl)benzamide, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of 4-isopropyl-N-(2-methylphenyl)benzamide in preclinical and clinical trials.
Métodos De Síntesis
4-isopropyl-N-(2-methylphenyl)benzamide has been synthesized using different methods, including the reaction of 4-isopropylbenzoic acid with 2-methylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 4-isopropylbenzoic acid with 2-methylaniline in the presence of thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield 4-isopropyl-N-(2-methylphenyl)benzamide.
Aplicaciones Científicas De Investigación
4-isopropyl-N-(2-methylphenyl)benzamide has been studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Studies have shown that 4-isopropyl-N-(2-methylphenyl)benzamide can inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
353782-15-7 |
|---|---|
Nombre del producto |
4-isopropyl-N-(2-methylphenyl)benzamide |
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
N-(2-methylphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-12(2)14-8-10-15(11-9-14)17(19)18-16-7-5-4-6-13(16)3/h4-12H,1-3H3,(H,18,19) |
Clave InChI |
YOPPRWHVNRZMCU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)C |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)
![2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B185983.png)


